N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide
Overview
Description
N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide is a complex organic compound known for its significant role in inhibiting necrosis. This compound is often referred to as necrosulfonamide and is recognized for its ability to block necrosis downstream of receptor-interacting serine-threonine kinase 3 (RIP3) activation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of 3-methoxypyrazine, which is then sulfonylated to form 3-methoxypyrazin-2-yl sulfonamide. This intermediate is then reacted with 4-aminophenyl-4-phenylbenzamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving cell signaling and apoptosis.
Medicine: Investigated for its potential therapeutic effects in preventing necrosis and treating related diseases.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in various industrial processes
Mechanism of Action
The compound exerts its effects by specifically blocking necrosis downstream of RIP3 activation. It achieves this by covalently modifying cysteine residues on the mixed lineage kinase domain-like protein (MLKL), thereby preventing the formation of the necrosome complex. This inhibition halts the necrosis signaling pathway, effectively preventing cell death .
Comparison with Similar Compounds
Similar Compounds
Necrostatin-1: Another inhibitor of necrosis that blocks RIP1-RIP3 interaction.
GSK’872: A RIPK3 inhibitor that prevents necroptosis.
Ferrostatin-1: Inhibits ferroptosis, a form of regulated cell death distinct from necrosis.
Uniqueness
N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide is unique in its specific inhibition of MLKL, making it more potent than other necrosis inhibitors like Necrostatin-1. Its ability to covalently modify cysteine residues on MLKL sets it apart from other inhibitors that target different points in the necrosis pathway .
Properties
IUPAC Name |
N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4S/c1-32-24-22(25-15-16-26-24)28-33(30,31)21-13-11-20(12-14-21)27-23(29)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-16H,1H3,(H,25,28)(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDLZQHGXODVMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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